

A Comprehensive Toxicological Profile of Basic Green 4 (Malachite Green)

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Compound of Interest

Compound Name: Green 4

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An In-depth Guide for Researchers and Drug Development Professionals

This document provides a detailed technical overview of the toxicological profile of Basic **Green 4**, also widely known as Malachite Green (MG). This triphenylmethane dye, while effective as an antifungal and antiparasitic agent in aquaculture, has raised significant health concerns due to its complex toxicological properties.^{[1][2]} This guide synthesizes key findings on its metabolism, acute and chronic toxicity, genotoxicity, carcinogenicity, and mechanisms of action, presenting data in a structured format for scientific evaluation.

Chemical Identity and Properties

Basic **Green 4** is a cationic triphenylmethane dye.^[3] It is commonly available as a chloride or oxalate salt.^[3] In aqueous solutions, its chromatic form exists in a pH-dependent equilibrium with a colorless carbinol base.^{[3][4][5]} The dye is chemically or metabolically reduced to its primary metabolite, leucomalachite green (LMG), a colorless compound that is central to its chronic toxicity.^{[3][4][5]}

Metabolism and Toxicokinetics

Upon absorption, Basic **Green 4** is extensively metabolized, primarily through reduction, to leucomalachite green (LMG).^[2] This conversion is a critical step in its toxicokinetics. While the parent compound (MG) is cleared relatively quickly, LMG is lipophilic and persists in tissues, particularly fat, for extended periods.^{[2][4]} This long half-life of LMG leads to prolonged internal

exposure and is a key factor in its chronic toxicity and carcinogenicity.[2][4] Analysis of fish tissue following exposure reveals the presence of both chromatic and leuco forms.[4][5]

Acute Toxicity

Basic **Green 4** exhibits moderate to high acute toxicity, with effects varying significantly across species. The toxicity is also influenced by factors such as temperature, pH, and exposure duration.[1][2] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[6] Direct contact can cause serious eye damage and skin irritation.[6][7]

Table 1: Acute Toxicity Data for Basic **Green 4**

Species	Route	Value Type	Value	Reference
Mouse	Oral	LD50	80 mg/kg	[8]
Rat	Oral	LD50	> 5,000 mg/kg	[9]
Fish	Water	LC50 (96h)	30.5 - 383 µg/L	[10] (Varies by fish species)

Note: The discrepancy in rodent LD50 values highlights potential differences in experimental protocols or the specific salt form of the dye used.

Genotoxicity and Mutagenicity

There is substantial evidence that Basic **Green 4** and its metabolite LMG possess genotoxic potential. LMG is structurally similar to carcinogenic aromatic amines and is known to form covalent adducts with DNA.[4][5] In the presence of metabolic activation, MG is mutagenic in *Salmonella typhimurium* strain TA98.[4][5]

Studies in mice have demonstrated that MG can induce chromosomal aberrations in somatic and germ cells, increase the frequency of sister chromatid exchanges, and cause DNA fragmentation in the liver.[11][12] Notably, while MG treatment in mice led to high levels of liver DNA adducts, its metabolite LMG was found to be mutagenic in the liver of transgenic female mice, increasing the cII mutant frequency after 16 weeks of treatment.[13] This suggests that the genotoxicity of LMG is targeted to the liver, a primary site for tumor induction.[14]

Table 2: Summary of Genotoxicity Studies

Assay Type	Test System	Compound	Dose/Concentration	Result	Reference
Ames Test	Salmonella typhimurium TA98	MG	Not specified	Mutagenic with metabolic activation	[4] [5]
Chromosomal Aberration Assay	Mouse somatic and germ cells	MG	27, 91, 272, 543 mg/kg bw	Increased aberrations at high doses and long exposure times	[11] [12]
Sister Chromatid Exchange (SCE)	Mouse bone marrow cells	MG	27, 91, 272, 543 mg/kg bw	Increased SCE frequency	[11] [12]
DNA Fragmentation	Mouse liver	MG	27, 91, 272, 543 mg/kg bw	Dose-dependent increase in DNA damage	[11] [12]
In Vivo Mutagenicity	Transgenic Big Blue® B6C3F1 mice	LMG	408 ppm in feed (16 weeks)	Increased liver cll mutant frequency	[13]
Micronucleus Test	Transgenic Big Blue® B6C3F1 mice	MG, LMG	450 ppm (MG), 204 & 408 ppm (LMG)	No increase in peripheral blood micronucleus frequency	[14]

Carcinogenicity

Basic **Green 4** is considered a potential carcinogen, with its metabolite LMG being of primary concern.[1][2] Long-term feeding studies have provided evidence of its tumorigenic potential. In a two-year bioassay, leucomalachite green produced a dose-responsive induction of liver tumors in female B6C3F1 mice.[13] Conversely, under similar study conditions, the parent malachite green did not cause a significant induction of liver tumors, despite producing higher levels of DNA adducts.[14] This suggests that the type of DNA damage and subsequent cellular response may be more critical for tumor initiation than the absolute quantity of adducts.

Table 3: Carcinogenicity Bioassay Data (Female B6C3F1 Mice)

Compound	Dosing Regimen	Target Organ	Finding	Reference
LMG	Feed, up to 408 ppm (2 yrs)	Liver	Dose-responsive induction of liver tumors	[13]
MG	Feed, up to 450 ppm (2 yrs)	Liver	No significant induction of liver tumors	[14]

Reproductive and Developmental Toxicity

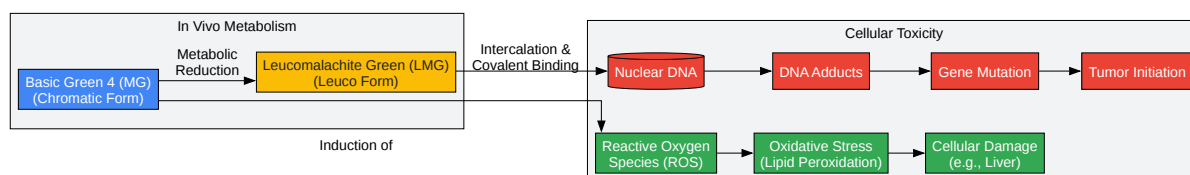
Basic **Green 4** is classified as a substance suspected of damaging fertility and the unborn child.[7][15] It has been reported to possess teratogenic properties.[1][4] Pregnant rabbits administered malachite green by gavage showed toxic side effects.[4]

Mechanism of Action

The toxicity of Basic **Green 4** is multifaceted. The primary mechanism for its genotoxicity and carcinogenicity involves the metabolic conversion to LMG. LMG's structural similarity to aromatic amines allows it to intercalate with DNA, preferentially in A:T-rich regions, and form covalent adducts, leading to mutations and potentially initiating carcinogenesis.[4][5]

Additionally, Basic **Green 4** can induce oxidative stress. It has been shown to cause lipid peroxidation in mammalian cells and deplete glutathione.[4][5][11] Histopathological

examinations have revealed multi-organ tissue injury, including sinusoidal congestion, focal necrosis, and degeneration in hepatic cells.[1][11]



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Caption: Metabolic activation of Basic **Green 4** and proposed mechanisms of toxicity.

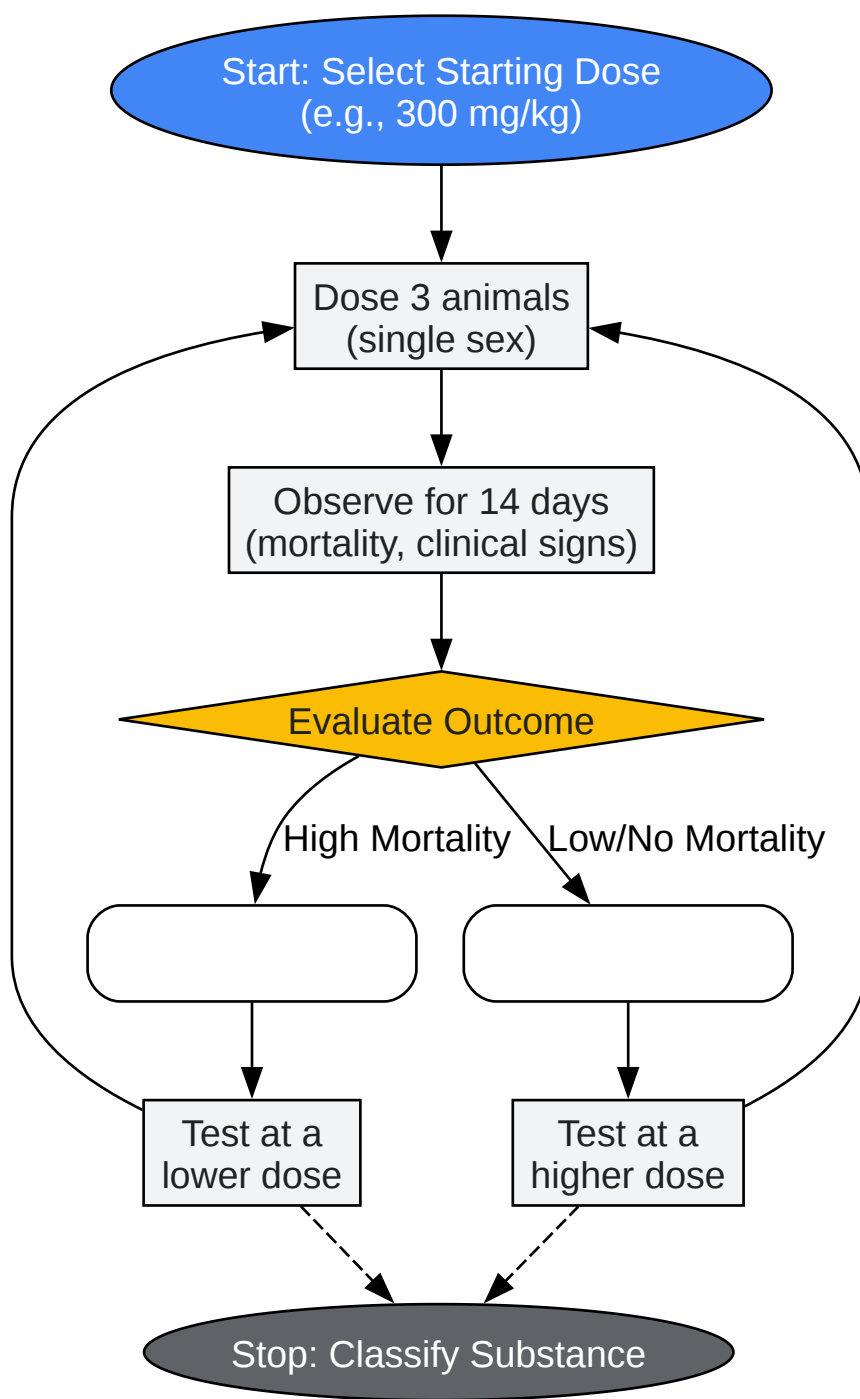
Experimental Protocols

Toxicological evaluation of chemical substances like Basic **Green 4** follows internationally accepted standardized methods, such as the OECD Guidelines for the Testing of Chemicals. [16][17] These guidelines ensure data reliability and comparability across laboratories.

The Acute Toxic Class Method is a stepwise procedure used to assess acute oral toxicity.[18]

- Initial Considerations: All available data on the test substance (physicochemical properties, data from related compounds, etc.) are reviewed to select an appropriate starting dose.[18]
- Dosing: A group of three animals (typically female rats) is dosed at a specific starting level (e.g., 300 mg/kg).[18]
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[19] Observations are made frequently on the day of dosing and daily thereafter.[19]
- Stepwise Procedure:

- If mortality occurs in two or three animals, the test is repeated at a lower dose level.
- If one animal dies, the test is repeated at the same dose level.
- If no animals die, the test is repeated at a higher dose level.
- Endpoint: The procedure allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.[\[18\]](#)



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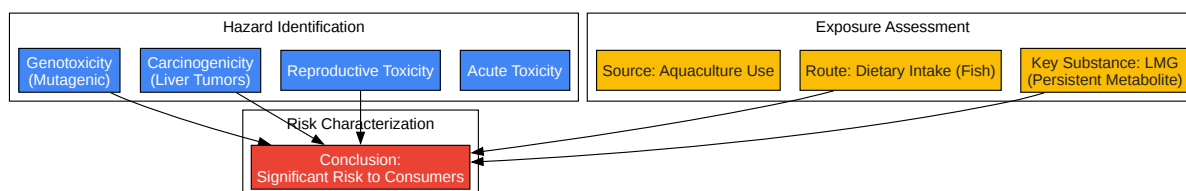
Caption: Workflow for an Acute Oral Toxicity study (OECD Guideline 423).

This in vitro assay is used to detect gene mutations induced by a chemical.

- Strains: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100) are used.
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to identify chemicals that require metabolic conversion to become mutagenic.[4]
- Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate.
- Incubation: Plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the negative control. For Basic **Green 4**, a positive result was observed in strain TA98 with S9 activation.[4][5]

Risk Assessment and Conclusion

The toxicological profile of Basic **Green 4** indicates significant health risks, particularly with chronic exposure. The key elements for a risk assessment are summarized below.



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Caption: Logical framework for the toxicological risk assessment of Basic **Green 4**.

In conclusion, the available scientific evidence demonstrates that Basic **Green 4** and its primary metabolite, leucomalachite green, pose significant toxicological risks. LMG's persistence in tissues and its established genotoxic and carcinogenic properties are of particular concern for human health, especially through dietary exposure from treated aquaculture products.[2] Its use has been banned or restricted in many countries for application in food-producing animals.[2] For laboratory and industrial professionals, adherence to strict safety protocols, including the use of personal protective equipment to prevent inhalation, ingestion, and direct contact, is mandatory.[6]

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